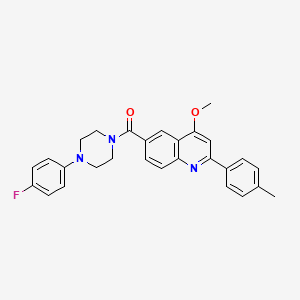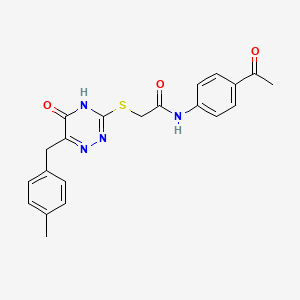
4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a chemically complex molecule that appears to be related to the family of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound likely possesses a pyrrolidine core, substituted with various functional groups that could influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of polysubstituted pyrrolidines can be achieved through various methods. One such method involves the gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones, which can efficiently produce polysubstituted pyrrolin-4-ones . This method allows for the introduction of different nucleophiles, such as water, alcohols, or indoles, to create a diverse array of derivatives. Additionally, oxidative radical cyclization under reducing conditions has been used to synthesize pyrrolidine derivatives, where reductive desulfonylation plays a key role in the formation of the final product . These methods highlight the synthetic versatility of pyrrolidine derivatives and may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting their geometry and electronic properties. For instance, the synthesis of 4-(trifluoromethyl)pyrrolidines containing different sulfonyl groups has been reported, which involves 1,3-dipolar cycloaddition reactions . Additionally, the crystal structure and density functional theory (DFT) studies of pyrrolidines linked to 1,2,3-triazoles have been performed to determine their stereochemistry and optimize their geometry . These studies are crucial for understanding the molecular structure of pyrrolidine derivatives, which could be extrapolated to analyze the structure of "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one".
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including oxidative radical cyclization and reductive desulfonylation . The reactivity of these compounds can be influenced by the presence of different substituents, as seen in the synthesis of pyrrolidines linked to 1,2,3-triazoles, where global reactivity parameters were estimated from frontier molecular orbitals . These reactions are important for the functionalization of the pyrrolidine core and could be relevant to the chemical reactions that "4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, involved assessing parameters such as atom economy and E-factor, which are indicative of the efficiency and environmental impact of the synthesis process . Similarly, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine involved the use of oxone for oxidation, highlighting the importance of safe and effective synthesis methods for these compounds . These studies provide insight into the synthesis and properties of pyrrolidine derivatives, which could be applied to understand the physical and chemical properties of the compound of interest.
科学的研究の応用
Antimicrobial Activity
Research on derivatives of the compound, specifically focusing on sulfonyl pyrrolidin-2-ones, has demonstrated significant antimicrobial activity. A study by Zareef, Iqbal, and Arfan (2008) developed novel cyclization methods for synthesizing these compounds, which were found to exhibit antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds were determined to be between 0.09 and 1.0 mg, indicating their potential as antibacterial and antifungal agents (Zareef, Iqbal, & Arfan, 2008).
Chemical Synthesis and Modification
Studies have also explored the synthesis and chemical modification of related compounds for various applications. For instance, Markitanov et al. (2016) reported on the synthesis of 4-(trifluoromethyl)pyrrolidines containing different substituents such as sulfonyl and sulfamide groups. These compounds were synthesized via 1,3-dipolar cycloaddition reactions, showcasing the versatility in modifying the core structure for potential applications in medicinal chemistry and material science (Markitanov et al., 2016).
Photoluminescence and Material Science
In the field of materials science, derivatives of the compound have been used to develop photoluminescent materials. Ertl et al. (2015) synthesized a series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands. These complexes exhibited green or blue emission, which could be tuned by modifying the position of the methylsulfonyl group. The high photoluminescence quantum yields in de-aerated solutions (53 to 77%) indicate their potential use in light-emitting electrochemical cells (LECs) (Ertl et al., 2015).
Catalysis
Research into the catalytic properties of these compounds has shown promising results. Wdowik and Chemler (2017) developed a method for the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed alkene aminooxygenation. This transformation demonstrates the potential of these compounds in catalysis, highlighting their versatility and efficiency in chemical reactions (Wdowik & Chemler, 2017).
特性
IUPAC Name |
4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-7-12(8-14(17)15(10)2)20-11-5-6-16(9-11)21(18,19)13-3-4-13/h7-8,11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXEEXSLCCJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

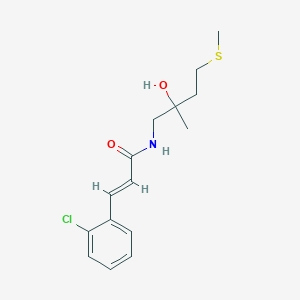
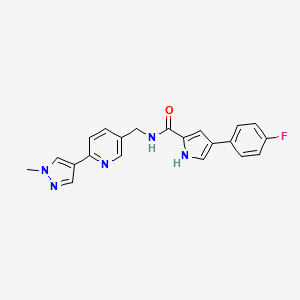
![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)

![6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2523178.png)
![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![(2-Phenyltriazol-4-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2523185.png)
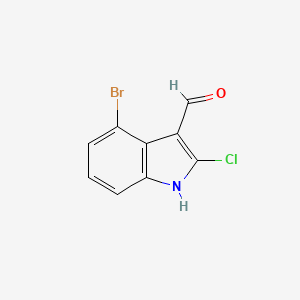
![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)

